4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAXKKNGNKODHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions. For example, 2-chlorobenzohydrazide can be reacted with thiophene-2-carbonitrile in the presence of a catalyst to form the oxadiazole ring.
Sulfonylation: The thiophene ring can be sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxadiazole ring to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxadiazole-Piperidine Derivatives
Compound A : 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine ()
- Oxadiazole Substituent : 3-(Trifluoromethyl)phenyl (CF₃ group at meta position).
- Piperidine Modifications : Unsubstituted or modified with groups like isobutyl, dimethylpropionyl, or sulfonyl carboxamides.
- The thiophene-2-sulfonyl group in the target compound introduces a heteroaromatic sulfonyl moiety, which may improve solubility or binding specificity compared to benzene-based sulfonyl groups (e.g., N-((4-methylphenyl)sulfonyl) derivatives in ) .
Structural Implications :
- Substituent Position : The 2-chlorophenyl group in the target compound introduces ortho steric hindrance, which could limit rotational freedom compared to para-substituted analogs (e.g., 4-chlorophenyl in ’s triazole derivatives).
- Electronic Effects : Chlorine (σₚ = 0.23) and CF₃ (σₚ = 0.54) differ in Hammett parameters, influencing the oxadiazole’s electron density and reactivity .
Triazole-Thiol Derivatives ()
Compound B : S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol
- Core Heterocycle : 1,2,4-Triazole (vs. 1,2,4-oxadiazole).
- Substituents : 4-Chlorophenyl (para position) and pyrrole-2-yl.
- The thiol group in Compound B offers distinct reactivity (e.g., disulfide formation) absent in the sulfonyl-containing target compound.
Methanamine Derivatives (–4)
Compound C : 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Substituent Effects
| Substituent | Electronic Effect (σₚ) | Steric Impact | Functional Implications |
|---|---|---|---|
| 2-Chlorophenyl | 0.23 (moderate EWG) | Ortho steric hindrance | May reduce rotational flexibility |
| 3-Trifluoromethylphenyl | 0.54 (strong EWG) | Meta position (lower steric) | Enhances stability/reactivity |
| Thiophene-2-sulfonyl | Strong EWG (sulfonyl) | Planar heteroaromatic | Improves solubility/interactions |
Research Findings and Implications
- Electronic Properties : The 2-chlorophenyl group’s moderate electron-withdrawing effect contrasts with the stronger -I effect of CF₃ in Compound A, which may enhance metabolic stability in drug design .
- Safety Considerations : While the target compound’s safety data is unavailable, structurally related chlorophenyl-oxadiazoles (e.g., Compound C) are irritants, warranting careful handling .
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel chemical entity that exhibits significant biological activity. This article presents a detailed examination of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a piperidine ring substituted with a thiophene sulfonyl group and an oxadiazole moiety linked to a chlorophenyl group. The unique combination of these functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine moieties are associated with various pharmacological effects, including:
- Antimicrobial Activity : Several studies have demonstrated the efficacy of oxadiazole derivatives against bacterial strains. For instance, compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies have shown that derivatives with similar oxadiazole structures can induce apoptosis in cancer cell lines such as MCF-7 by increasing p53 expression and activating caspase pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are vital in various biological processes and disease states .
Synthesis
The synthesis of the target compound involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Piperidine Derivative Preparation : Piperidine is modified to introduce the thiophene sulfonyl group.
- Final Coupling Reaction : The oxadiazole derivative is coupled with the piperidine derivative under specific conditions to yield the final product.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against various pathogens. The results indicated that certain derivatives showed potent activity, with MIC values significantly lower than those of standard antibiotics .
- Anticancer Studies : In another investigation, derivatives were tested against multiple cancer cell lines, revealing substantial cytotoxicity. For example, compounds similar to the target structure displayed IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer potential .
Data Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
